Schumanniofioside A

Description

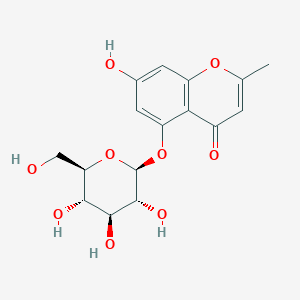

Structure

2D Structure

3D Structure

Properties

CAS No. |

128396-15-6 |

|---|---|

Molecular Formula |

C16H18O9 |

Molecular Weight |

354.31 g/mol |

IUPAC Name |

7-hydroxy-2-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C16H18O9/c1-6-2-8(19)12-9(23-6)3-7(18)4-10(12)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-18,20-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1 |

InChI Key |

MSNMNLUHZBFJDF-YMILTQATSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O |

Other CAS No. |

128396-15-6 |

Synonyms |

2-methyl-5,7-dihydroxychromone 5-O-beta-glycopyranoside schumanniofioside A |

Origin of Product |

United States |

Natural Occurrence and Isolation of Schumanniofioside a

Botanical Sources and Phytogeographical Distribution

Schumanniofioside A has been identified in three primary plant species, each contributing to the understanding of its natural distribution.

Schumanniophyton magnificum, a flowering plant belonging to the Rubiaceae family, stands as the principal and initial source from which this compound was isolated. jchps.com This species is predominantly found in the tropical regions of Africa. Research has confirmed the presence of this compound in the root bark of this plant. nih.gov The geographical distribution of Schumanniophyton magnificum is largely concentrated in West and Central Africa, with documented occurrences in countries such as Cameroon.

Schumannia kamassi has been cited as a source of this compound. cymitquimica.com This plant, belonging to the same family as Schumanniophyton magnificum, is also native to tropical Africa. While it is reported as a source, detailed scientific studies confirming the isolation of this compound specifically from this plant are less prevalent in publicly available research compared to Schumanniophyton magnificum.

The shrub Acalypha fruticosa, a member of the Euphorbiaceae family, has also been identified as a botanical source of this compound. nih.govcabidigitallibrary.org This plant has a broader phytogeographical distribution, occurring widely in East and Southern Africa, as well as in tropical Arabia, southern India, and Sri Lanka. nih.gov The compound has been successfully isolated from the aerial parts of this plant. nih.gov

Table 1: Botanical Sources of this compound and Their Distribution

| Botanical Name | Family | Primary Plant Part | Geographical Distribution |

|---|---|---|---|

| Schumanniophyton magnificum | Rubiaceae | Root Bark | West and Central Africa |

| Schumannia kamassi | Rubiaceae | Not specified | Tropical Africa |

Extraction Methodologies from Plant Matrices

The isolation of this compound from its botanical sources necessitates the use of various extraction techniques, ranging from traditional solvent-based methods to more modern, efficient, and environmentally friendly approaches.

Traditional methods for extracting phytochemicals like this compound heavily rely on the use of organic solvents. plantarchives.org These techniques are straightforward and have been widely used for decades.

Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for a specific period with occasional agitation. dergipark.org.tr The solvent penetrates the plant cells, dissolving the target compounds. For instance, the aerial parts of Acalypha fruticosa have been subjected to maceration with ethanol (B145695) to extract its phytochemical constituents. jchps.com

Soxhlet Extraction: This method provides a more efficient extraction compared to maceration by continuously passing fresh, hot solvent over the plant material. phytojournal.com This continuous process allows for a thorough extraction of the desired compounds. While specific studies detailing the use of Soxhlet extraction for this compound are not abundant, it is a standard and effective method for extracting various phytochemicals from plant materials. derpharmachemica.com

In recent years, there has been a significant shift towards advanced extraction methods that offer numerous advantages over conventional techniques, including reduced extraction time, lower solvent consumption, and increased efficiency. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, which accelerates the extraction process by causing the plant cells to rupture and release their contents. mdpi.com This technique is known for its speed and efficiency in extracting various bioactive compounds.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. researchgate.net This method is highly selective and provides a pure extract without solvent residue, making it an environmentally friendly "green" technique. mdpi.com

Enzyme-Assisted Extraction (EAE): In EAE, specific enzymes are used to break down the plant cell walls, facilitating the release of intracellular compounds. This method is highly specific and can be performed under mild conditions, which helps in preserving the integrity of the target molecules.

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, enhancing the penetration of the solvent and the release of phytochemicals. nih.gov

Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which increases their efficiency and reduces the amount of solvent required. This method is faster and more efficient than conventional techniques performed at atmospheric pressure.

Table 2: Comparison of Extraction Methodologies for Phytochemicals

| Extraction Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent. | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |

| Soxhlet Extraction | Continuous percolation of fresh, hot solvent. | More efficient than maceration, thorough extraction. | Requires specialized glassware, uses larger solvent volumes. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample. | Rapid extraction, reduced solvent consumption. | Requires specialized microwave equipment. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the solvent. | Highly selective, solvent-free extract, environmentally friendly. | High initial equipment cost. |

| Enzyme-Assisted Extraction (EAE) | Use of enzymes to break down cell walls. | Highly specific, mild extraction conditions. | Cost of enzymes can be high, requires specific conditions. |

| Ultrasound-Assisted Extraction (UAE) | Use of high-frequency sound waves (cavitation). | Increased efficiency, reduced extraction time. | Potential for degradation of heat-sensitive compounds. |

Chromatographic Separation and Purification Strategies for this compound

The isolation and purification of this compound from its natural sources rely on a series of chromatographic techniques. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to separate it from other secondary metabolites present in the crude plant extract.

Initial isolation of this compound from the methanol (B129727) extract of the aerial parts of plants like Acalypha fruticosa is typically achieved through a series of column chromatographic separations. nih.govresearchgate.net This foundational technique serves to fractionate the complex mixture, enriching the concentration of the target compound in specific fractions.

Following initial separation, High-Performance Thin-Layer Chromatography (HPTLC) has been established as a validated method for the quantitative analysis of this compound. nih.gov This technique offers a more refined separation and allows for the precise quantification of the isolated compound. The chromatography is performed on precoated silica (B1680970) gel F254 HPTLC plates. nih.gov The selection of an appropriate mobile phase is critical for achieving good separation and resolution. For this compound, a combination of chloroform (B151607), methanol, and glacial acetic acid in various proportions has been utilized effectively. nih.gov

The robustness of the HPTLC method is evaluated by introducing deliberate small changes to the chromatographic conditions, such as the mobile phase composition and volume, and observing the effect on the results. nih.gov The structure of the purified this compound is ultimately confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS), ensuring the identity and purity of the isolated compound. nih.govresearchgate.netnih.gov

Table 1: HPTLC Method Parameters for this compound Analysis

| Parameter | Specification |

| Stationary Phase | Precoated Silica Gel F254 HPTLC Plate |

| Mobile Phase | Chloroform, Methanol, Glacial Acetic Acid (in various proportions) |

| Plate Activation | 110 °C for 30 minutes |

| Detection | UV absorption |

Structural Elucidation of Schumanniofioside a

Advanced Spectroscopic Techniques for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the structural elucidation of organic molecules. emerypharma.com For Schumanniofioside A, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to assign all proton and carbon signals unequivocally. nih.gov

The ¹H-NMR spectrum of this compound reveals the presence of distinct proton signals corresponding to the aromatic, methyl, and glycosidic moieties of the molecule. wikipedia.org Key signals include those for the aromatic protons on the chromone (B188151) ring, the methyl group protons, and the protons of the glucose unit. nih.gov The chemical shifts, multiplicities, and coupling constants of these signals provide initial clues about the connectivity of the atoms. emerypharma.comacdlabs.com

The ¹³C-NMR spectrum complements the proton data by providing information on the carbon skeleton. udel.edu The spectrum displays signals for all carbon atoms in this compound, including the carbonyl carbon of the chromone ring, the aromatic carbons, the methyl carbon, and the carbons of the glucopyranosyl moiety. nih.gov Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments are often used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the complete assignment of the carbon signals.

Table 1: ¹H-NMR and ¹³C-NMR Data for this compound

| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |

|---|---|---|

| 2 | - | 162.5 |

| 3 | 6.15 (s) | 110.2 |

| 4 | - | 182.1 |

| 5 | - | 161.3 |

| 6 | 6.45 (d, 2.2) | 100.1 |

| 7 | - | 165.7 |

| 8 | 6.62 (d, 2.2) | 95.0 |

| 2-CH₃ | 2.35 (s) | 20.1 |

| 1' | 5.08 (d, 7.5) | 103.4 |

| 2' | 3.55 (m) | 74.5 |

| 3' | 3.48 (m) | 76.9 |

| 4' | 3.42 (m) | 70.8 |

| 5' | 3.45 (m) | 77.5 |

| 6'a | 3.75 (dd, 12.0, 2.5) | 61.9 |

This table presents representative ¹H and ¹³C NMR data for this compound. Actual chemical shifts may vary slightly depending on the solvent and instrument used.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different parts of the molecule. ulethbridge.caslideshare.net

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify proton-proton coupling networks. In this compound, these experiments would confirm the spin systems within the glucose unit and any couplings between the aromatic protons. emerypharma.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. These are particularly useful for determining the stereochemistry and the linkage between the sugar and the aglycone. For instance, a NOESY correlation between the anomeric proton of the glucose (H-1') and a proton on the chromone ring would confirm the attachment point of the sugar.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms. slideshare.net This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) is one of the most informative experiments for structural elucidation, as it reveals long-range correlations (typically over two to three bonds) between protons and carbons. nih.gov For this compound, HMBC correlations are key to connecting the different structural fragments. For example, a correlation from the anomeric proton (H-1') to the carbon at position 5 (C-5) of the chromone ring would definitively establish the O-glycosidic linkage at this position. Similarly, correlations from the methyl protons to carbons C-2 and C-3 would confirm the position of the methyl group.

HETCOR (Heteronuclear Correlation) , similar to HMQC/HSQC, correlates heteronuclei (in this case, ¹H and ¹³C) that are separated by one bond. slideshare.net

Through a combined analysis of these 1D and 2D NMR spectra, the complete planar structure and relative stereochemistry of this compound can be confidently determined. nih.gov

In recent years, computational methods, particularly Density Functional Theory (DFT), have become valuable tools in structural elucidation. mdpi.comajol.info DFT calculations can predict NMR chemical shifts for a proposed structure. mdpi.com By comparing the calculated chemical shifts with the experimental data, the accuracy of the proposed structure can be validated. mdpi.comivanmr.com This approach is especially useful for complex molecules or when experimental data is ambiguous. The agreement between the DFT-predicted and experimentally observed NMR data for this compound would provide further confirmation of its assigned structure. chemrxiv.org

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. libretexts.orgkhanacademy.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glycosides. researchgate.netnih.gov The ESI-MS spectrum of this compound typically shows a prominent pseudomolecular ion, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, which allows for the direct determination of its molecular weight. nih.govchromatographyonline.comresearchgate.net High-resolution mass spectrometry (HR-MS) can provide the exact mass, from which the elemental formula can be deduced with high accuracy. nih.gov

Table 2: ESI-MS Data for this compound

| Ion | m/z (observed) | Molecular Formula |

|---|

This table shows representative ESI-MS data in negative ion mode.

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. asianpubs.org By selecting the pseudomolecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, a major fragmentation pathway would involve the cleavage of the glycosidic bond, resulting in an ion corresponding to the aglycone portion and the loss of the sugar moiety (162 amu). This fragmentation pattern provides clear evidence for the presence of a hexose (B10828440) sugar and confirms the mass of the aglycone.

High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation Analysis (MS/MS)

The structural assignment of this compound was significantly supported by mass spectrometry. researchgate.net High-Resolution Mass Spectrometry (HRMS) is a critical tool that provides the exact mass of a molecule, allowing for the determination of its elemental composition with high confidence. researchgate.netresearchgate.net In the case of this compound, electrospray ionization mass spectrometry (ESI-MS) was utilized to establish its molecular formula. researchgate.netnih.gov

Further structural detail is provided by advanced fragmentation analysis, or tandem mass spectrometry (MS/MS). This technique involves selecting the molecular ion of the compound and subjecting it to fragmentation, typically through collision with an inert gas. nih.gov The resulting fragment ions provide a "fingerprint" of the molecule's structure. For a glycoside like this compound, a characteristic fragmentation pattern would be the cleavage of the glycosidic bond, resulting in ions corresponding to the sugar moiety (the glycone) and the non-sugar portion (the aglycone). This analysis is crucial for confirming the connectivity between the 2-methyl-5,7-dihydroxychromone core and the glucopyranoside unit.

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS, UHPLC/MS) Profiling

Coupled chromatography-mass spectrometry techniques are essential for identifying specific compounds within complex mixtures, such as plant extracts. nih.gov Recent studies have successfully used Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC/MS) to analyze the chemical profile of aqueous extracts from the roots of Schumanniophyton magnificum. researchgate.netpatsnap.com In this analysis, this compound was identified as one of the seven major compounds present in the extract. researchgate.netpatsnap.comnih.gov This method allows for the separation of individual components from the mixture based on their chemical properties before they are detected and identified by the mass spectrometer, demonstrating its utility in the phytochemical analysis of natural products. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods like MS and NMR are powerful tools for proposing a structure, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional arrangement in a crystal, including its absolute configuration. mdpi.comnih.gov The structure of this compound was unequivocally confirmed through single-crystal X-ray diffraction analysis. researchgate.netnih.gov

The compound was crystallized, and its structure was found to belong to the monoclinic crystal system with a P21 space group. researchgate.netnih.gov This analysis not only verified the connectivity of the atoms but also confirmed the precise bond angles and bond lengths of the molecule, providing the absolute structure. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 9.1989 (4) |

| b (Å) | 4.6651 (2) |

| c (Å) | 20.4042 (7) |

| β (°) | 97.862 (3) |

| Volume (ų) | 867.31 (6) |

| Z | 2 |

Elucidation of Glycosidic Linkage Stereochemistry

A critical detail in the structure of any glycoside is the stereochemistry of the glycosidic bond, which can be either alpha (α) or beta (β). emerypharma.com This seemingly minor difference can have profound effects on the molecule's biological activity. The full name of this compound, 2-methyl-5,7-dihydroxychromone 5-O-β-D-glucopyranoside, indicates that the glucose unit is attached to the chromone core via a β-glycosidic linkage. researchgate.net

This stereochemistry was definitively established by the X-ray crystallography experiment. researchgate.netnih.gov In addition to crystallographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining anomeric configuration. The coupling constant between the anomeric proton (H-1 of the sugar) and the adjacent proton (H-2) is diagnostic; a large coupling constant is typically indicative of a trans-diaxial relationship between the protons, which corresponds to a β-linkage in D-glucose. The combination of comprehensive spectral analysis and final confirmation by X-ray diffraction leaves no ambiguity about the β-configuration of the glycosidic bond in this compound.

Confirmation through Comparative Spectroscopic Data with Related Compounds

The final confirmation of a new natural product's structure often involves comparing its spectroscopic data with that of known, related compounds. The structure of this compound was fully assigned based on a combination of 1D (¹H, ¹³C) and 2D NMR experiments, alongside ESI-MS and the ultimate X-ray analysis. researchgate.netnih.gov The chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra were compared to those of the aglycone (5,7-dihydroxy-2-methylchromone) and the glucopyranoside moiety to confirm the identity and linkage site. For example, the chemical shift of the carbon atom where the glycosylation occurs is significantly altered compared to the unsubstituted aglycone.

| Position | Expected δ (ppm) and Multiplicity | Assignment |

|---|---|---|

| H-6 | ~6.4 (d, J ≈ 2.0 Hz) | Aglycone |

| H-8 | ~6.6 (d, J ≈ 2.0 Hz) | Aglycone |

| H-3 | ~6.1 (s) | Aglycone |

| 2-CH₃ | ~2.3 (s) | Aglycone |

| H-1' | ~5.1 (d, J ≈ 7-8 Hz) | β-Glucose Anomeric Proton |

| H-2' - H-6' | ~3.4-3.9 (m) | Glucose Protons |

| Position | Expected δ (ppm) | Assignment |

|---|---|---|

| C-2 | ~164 | Aglycone |

| C-3 | ~110 | Aglycone |

| C-4 | ~182 | Aglycone |

| C-5 | ~161 (Glycosylated) | Aglycone |

| C-1' | ~102 | β-Glucose Anomeric Carbon |

| C-2' | ~74 | Glucose Carbon |

| C-3' | ~77 | Glucose Carbon |

| C-4' | ~70 | Glucose Carbon |

| C-5' | ~76 | Glucose Carbon |

| C-6' | ~61 | Glucose Carbon |

Note: The NMR data presented are representative values based on published data for closely related structures and serve to illustrate the comparative analytical process. Actual values may vary slightly based on solvent and experimental conditions.

Chemical Synthesis and Derivatization of Schumanniofioside a and Its Analogues

Total Synthesis Strategies for the Chromone (B188151) Glycoside Skeleton

The total synthesis of chromone glycosides, such as Schumanniofioside A, presents significant synthetic challenges, primarily in the construction of the chromone core and the stereoselective installation of the glycosidic linkage. nih.gov The chromone skeleton, a 4H-1-benzopyran-4-one ring system, is a common motif in numerous bioactive natural products. researchgate.net

General strategies for the synthesis of the chromone core often involve the Baker-Venkataraman rearrangement or the Kostanecki-Robinson reaction, which are classical methods for forming the pyrone ring. More contemporary approaches might utilize transition-metal-catalyzed cyclizations or other modern synthetic methodologies to achieve higher efficiency and regioselectivity.

A critical aspect of synthesizing this compound is the formation of the O-glycosidic bond between the chromone aglycone and the glucose moiety. This requires careful selection of protecting groups for both the sugar and the aglycone to ensure that the glycosylation occurs at the desired position (C-5 hydroxyl group) and with the correct stereochemistry (β-linkage). nih.govwikipedia.org Common glycosylation methods that could be employed include the Koenigs-Knorr reaction or the use of glycosyl donors with activating groups like trichloroacetimidates or sulfoxides.

Semi-synthetic Approaches for Structural Modification

Given the challenges associated with the total synthesis of complex natural products, semi-synthesis offers a more practical route for generating diverse analogues. researchgate.net This approach starts with the natural product itself, which is isolated from a natural source, and then chemically modifies specific functional groups.

For this compound, semi-synthetic modifications could target several key areas of the molecule. The free hydroxyl groups on both the chromone core and the glucose unit are prime candidates for derivatization. For instance, acylation, alkylation, or etherification of these hydroxyls could lead to a library of new compounds with altered polarity, solubility, and biological activity.

Furthermore, the anomeric carbon of the glucose moiety could be a point of modification, although this would likely involve more complex chemical transformations. The methyl group at the C-2 position of the chromone ring could also be a target for functionalization, potentially through oxidation or other reactions, to explore the structure-activity relationships in this region of the molecule.

The primary advantage of semi-synthesis is that it bypasses the often lengthy and low-yielding process of constructing the core scaffold from simple starting materials. researchgate.net This allows researchers to focus on generating and screening a wider variety of derivatives to identify compounds with improved therapeutic potential.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound are guided by the goal of optimizing its biological activity, improving its pharmacokinetic properties, and understanding its mechanism of action. nih.govnih.govplos.orgmdpi.com

Rational drug design principles are employed to make targeted modifications to the this compound structure. nih.gov This often involves computational modeling and docking studies to predict how different structural changes will affect the molecule's interaction with its biological target. nih.gov By understanding the key pharmacophoric features of the molecule, researchers can design modifications that are more likely to lead to enhanced activity.

For example, if the hydroxyl groups are found to be crucial for binding to a target protein through hydrogen bonding, modifications might focus on introducing other hydrogen bond donors or acceptors to strengthen this interaction. Conversely, if a particular region of the molecule is exposed to a hydrophobic pocket in the target, adding lipophilic groups could increase binding affinity. Structure-activity relationship (SAR) studies, which systematically vary different parts of the molecule and assess the impact on activity, are essential in this process. nih.gov

Strategies for modifying the sugar part include:

Varying the Sugar Unit: Replacing the glucose with other monosaccharides (e.g., mannose, galactose, or xylose) or even disaccharides could alter the molecule's specificity and affinity for its target.

Modifying the Sugar's Hydroxyl Groups: Selective protection and deprotection strategies would allow for the specific acylation, alkylation, or sulfation of the hydroxyl groups on the glucose ring, leading to a range of new derivatives.

Altering the Glycosidic Linkage: While more synthetically demanding, changing the stereochemistry of the glycosidic bond from β to α, or altering the point of attachment on the chromone core, could reveal important structural requirements for activity. wikipedia.org

These modifications can influence not only the direct interaction with the biological target but also the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The chromone core is another key area for structural modification to explore SAR and develop more potent analogues. researchgate.net

Key derivatization strategies for the chromone core include:

Substitution at the Aromatic Ring: The aromatic ring of the chromone presents opportunities for introducing various substituents, such as halogens, nitro groups, or alkyl chains. These modifications can influence the electronic properties and lipophilicity of the molecule.

Modification of the C-2 Methyl Group: The methyl group at the C-2 position can be replaced with other alkyl or aryl groups, or functionalized to introduce new chemical handles for further derivatization.

Alterations to the Pyrone Ring: While more synthetically challenging, modifications to the pyrone ring itself, such as creating thiochromones (where the ring oxygen is replaced by sulfur), could lead to compounds with novel biological profiles.

By systematically exploring these modifications, researchers can build a comprehensive understanding of the structure-activity relationships of this compound and its analogues, paving the way for the development of new therapeutic agents.

Biosynthetic Pathways of Schumanniofioside a

Proposed Biosynthetic Origins from Primary Metabolites

The biosynthesis of complex secondary metabolites like Schumanniofioside A originates from fundamental primary metabolites, which are central to the organism's basic life functions. uomustansiriyah.edu.iq The carbon skeleton of this compound, a chromone (B188151), and its attached glycosyl group are derived from distinct primary metabolic routes.

The chromone aglycone, 2-methyl-5,7-dihydroxychromone, is assembled via the polyketide pathway. nih.gov This pathway utilizes acetyl-CoA and its carboxylated derivative, malonyl-CoA, as basic building blocks. researchgate.net These precursors are products of core carbon metabolism. The proposed mechanism involves the head-to-tail condensation of one acetyl-CoA molecule (as the starter unit) with multiple malonyl-CoA molecules (as extender units). nih.gov This process, known as the acetic acid pathway, is responsible for a wide array of aromatic natural products in plants and fungi. nih.govresearchgate.net

The glycosidic portion of this compound is a β-D-glucopyranose moiety. mdpi.com This sugar is derived from the primary metabolic pool of carbohydrates, originating from photosynthesis. Glucose is activated for transfer by conversion into a nucleotide sugar, typically UDP-glucose, which serves as the sugar donor in the final glycosylation step. The formation of specialized metabolites often involves modifications like glycosylation, which can alter the compound's solubility, stability, and biological activity. mdpi.com

Enzymatic Steps and Genetic Determinants in Chromone Glycoside Biosynthesis

The formation of this compound from primary metabolites is a multi-step process, each catalyzed by specific enzymes encoded by corresponding genes.

The crucial first step in forming the chromone core is catalyzed by a Type III Polyketide Synthase (PKS). researchgate.netmdpi.com Specifically, an enzyme known as Pentaketide Chromone Synthase (PCS) is proposed to be the key player. nih.govmdpi.com PCS orchestrates the sequential decarboxylative condensation of four molecules of malonyl-CoA with one molecule of acetyl-CoA as a starter. nih.gov This is followed by a series of intramolecular cyclization reactions (Claisen and aldol (B89426) condensations) and aromatization to yield the characteristic 5,7-dihydroxy-2-methylchromone backbone. nih.gov While the initial condensations are enzymatically controlled, the final ring closure may occur spontaneously. nih.gov

The final step in the biosynthesis is glycosylation. This involves the transfer of a glucose molecule from an activated sugar donor, UDP-glucose, to the hydroxyl group at the C-5 position of the chromone aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). beilstein-journals.orgnih.gov UGTs are a large family of enzymes responsible for the glycosylation of a wide array of secondary metabolites, including flavonoids and chromones. nih.gov The specific UGT responsible for producing this compound would possess high regioselectivity for the C-5 hydroxyl group. The genes encoding these biosynthetic enzymes—specifically a Type III PKS gene and a UGT gene—are the genetic determinants of a plant's ability to produce this compound.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Enzyme Class | Gene Family | Function in Pathway |

|---|---|---|---|

| Pentaketide Chromone Synthase (PCS) | Polyketide Synthase | Type III PKS | Catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the 2-methyl-5,7-dihydroxychromone aglycone. nih.gov |

| UDP-Glycosyltransferase (UGT) | Glycosyltransferase | UGT | Transfers a glucose moiety from UDP-glucose to the C-5 hydroxyl group of the chromone backbone to form the final glycoside. beilstein-journals.orgnih.gov |

Relationship to General Saponin (B1150181) and Chromone Biosynthetic Routes

The biosynthetic pathway of this compound is a classic example of a chromone route, which shares some general principles with other secondary metabolite pathways, like that of saponins, but also has fundamental differences.

Chromone Biosynthesis: The synthesis of this compound's aglycone is representative of the broader chromone biosynthetic pathway, which is rooted in the polyketide pathway. nih.gov This involves Type III PKS enzymes that use acyl-CoA precursors to generate diverse aromatic scaffolds. researchgate.netmdpi.com Variations in starter and extender units, as well as the number of condensation cycles, lead to the structural diversity seen in natural chromones. mdpi.com Subsequent modifications by enzymes like hydroxylases, O-methyltransferases, and glycosyltransferases further diversify the final products. mdpi.com

Saponin Biosynthesis: In contrast, the biosynthesis of saponin aglycones (triterpenoids and steroids) follows the isoprenoid pathway. mdpi.comnih.gov This pathway starts with acetyl-CoA but uses it to form isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway in the cytosol. mdpi.com These five-carbon units are assembled into a 30-carbon precursor, 2,3-oxidosqualene. nih.gov The key diversifying step is the cyclization of this precursor by specific enzymes called oxidosqualene cyclases (OSCs) to create a vast array of triterpenoid (B12794562) or steroid skeletons. mdpi.com

The primary relationship between this compound and saponin biosynthesis lies in the final glycosylation step. Both pathways produce a hydrophobic aglycone (a chromone in one case, a triterpenoid/steroid in the other) that is subsequently glycosylated by UGTs to produce the final amphipathic molecule. mdpi.commdpi.com However, the biosynthetic origins and the core enzymatic machinery used to create the respective aglycones are entirely distinct.

Table 2: Comparison of Chromone and Saponin Biosynthetic Routes

| Feature | Chromone Biosynthesis (e.g., this compound) | Saponin Biosynthesis (Triterpenoid) |

|---|---|---|

| Primary Precursor | Acetyl-CoA, Malonyl-CoA nih.gov | Acetyl-CoA nih.gov |

| Core Pathway | Polyketide Pathway (Acetic Acid Pathway) nih.gov | Isoprenoid Pathway (Mevalonate Pathway) mdpi.com |

| Key Intermediate | Polyketide chain nih.gov | 2,3-Oxidosqualene nih.gov |

| Key Aglycone-Forming Enzyme | Polyketide Synthase (PKS) nih.govmdpi.com | Oxidosqualene Cyclase (OSC) mdpi.com |

| Final Modification Step | Glycosylation beilstein-journals.org | Glycosylation, Acylation, etc. mdpi.com |

Regulation of Secondary Metabolite Biosynthesis in this compound Producing Plants

The production of this compound in plants like Schumannianthus dichotomus is tightly regulated, ensuring that the compound is synthesized at the appropriate time, in the correct tissue, and at the necessary concentration. nih.gov The regulation of secondary metabolite biosynthesis is a complex network operating at multiple levels. nih.gov

Transcriptional Regulation: The biosynthesis is primarily controlled at the transcriptional level. nih.gov The expression of the biosynthetic genes (PKS, UGTs) is governed by specific transcription factors. nih.gov These regulatory proteins can act as activators or repressors and often respond to both internal developmental cues (e.g., tissue-specific expression) and external environmental signals. nih.gov For instance, families of transcription factors like MYB and bHLH are known to regulate the expression of genes in related pathways like flavonoid synthesis. nih.gov

Environmental and Developmental Cues: The synthesis of secondary metabolites is often induced as a defense mechanism. Schumannianthus dichotomus is noted for its natural resistance to pests and fungi, suggesting that the production of its defensive compounds, including chromone glycosides, may be upregulated in response to biotic stress such as pathogen attack or herbivory. nih.govjst.go.jp Furthermore, these compounds can have allelopathic functions, inhibiting the growth of competing plants. nih.govjst.go.jp This indicates that their biosynthesis could be triggered by the presence of other plant species. Production is therefore not static but is dynamically regulated to meet the ecological needs of the plant. nih.gov The accumulation of these compounds can also be influenced by abiotic factors like light, temperature, and nutrient availability.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Malonyl-CoA |

| 2-methyl-5,7-dihydroxychromone |

| UDP-glucose |

| Glucose |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

Biological Activities and Mechanistic Studies of Schumanniofioside a Preclinical Focus

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the precise molecular and cellular mechanisms by which a compound exerts its effects is fundamental in preclinical research. nih.govnih.govmdpi.com For Schumanniofioside A, preliminary studies are beginning to uncover its interactions with cellular components and signaling pathways.

Membrane Disruption and Cholesterol Interaction

The cell membrane, a critical barrier composed primarily of phospholipids (B1166683) and cholesterol, is a key site of interaction for many bioactive compounds. nih.gov The interaction of a compound with the cell membrane can lead to disruption of its integrity, a mechanism that can contribute to cytotoxicity. dokumen.pub While specific studies on this compound's direct interaction with cholesterol and its impact on membrane disruption are not extensively detailed in the available research, the broader class of flavonoids, to which this compound belongs, has been noted for their potential to interact with and modulate the properties of cell membranes. ontosight.ai The presence of both a rigid flavonoid core and a flexible sugar moiety in this compound suggests the potential for complex interactions with the lipid bilayer. ontosight.ai Further investigation is required to specifically elucidate how this compound influences membrane fluidity and its potential for cholesterol-dependent membrane disruption. nih.gov

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern fundamental cellular activities and responses to external stimuli. universiteitleiden.nl The modulation of these pathways is a common mechanism through which bioactive compounds exert their effects. nih.govfrontiersin.orguc.pt Flavonoids, as a class, are known to influence various signaling cascades, including those involved in inflammation and cell proliferation. ontosight.ainih.gov While specific research on this compound's modulation of cellular signaling pathways is still emerging, its structural characteristics as a flavonoid suggest potential interactions with key signaling proteins like kinases and transcription factors. ontosight.ai The anti-inflammatory and cytotoxic activities observed for some flavonoids are often attributed to their ability to interfere with signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Future preclinical studies will be crucial to identify the specific signaling cascades targeted by this compound and the downstream consequences of this modulation.

Influence on Immune Responses

The immune system is a complex network of cells and molecules that protect the body from pathogens and disease. nih.gov Bioactive compounds can influence immune responses by modulating the activity of immune cells and the production of signaling molecules like cytokines. frontiersin.orgnih.govmdpi.com Some flavonoids have been shown to possess immunomodulatory properties. ontosight.ai The potential for this compound to influence immune responses is an area of interest for preclinical investigation. This could involve examining its effects on the proliferation and function of lymphocytes, the production of pro- and anti-inflammatory cytokines, and its interaction with immune signaling pathways. nih.govfrontiersin.orgnih.gov

Mechanisms of Cytotoxicity in Cellular Contexts

Cytotoxicity, the ability of a compound to kill cells, is a key mechanism in anticancer activity. nih.govjcu.edu.auresearchgate.netnih.gov The mechanisms underlying cytotoxicity can be diverse, including the induction of apoptosis (programmed cell death), necrosis (uncontrolled cell death), and disruption of essential cellular processes. researchgate.net Preclinical studies on flavonoids have revealed various cytotoxic mechanisms, including the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death. ontosight.ai The cytotoxic effects of this compound observed in some cancer cell lines suggest that it may trigger specific cell death pathways. researchgate.net Elucidating these mechanisms, for instance, by investigating markers of apoptosis or cell cycle arrest, is a critical step in understanding its potential as an anticancer agent. mdpi.comfrontiersin.org

In Vitro Pharmacological Activities of this compound

In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, are essential for the initial screening and characterization of the pharmacological activities of a compound. iaea.org These studies provide valuable data on a compound's potential efficacy and mechanisms of action at the cellular level. phcog.com

Anticancer and Cytotoxic Activities in Cultured Cell Lines

A significant focus of preclinical research on this compound has been the evaluation of its anticancer and cytotoxic activities against various cancer cell lines. ontosight.airesearchgate.net In vitro assays, such as the MTT assay, are commonly used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50 value). nih.govnih.govmedwinpublishers.com Studies have reported that this compound exhibits cytotoxic effects against different human cancer cell lines. researchgate.net The selectivity of a compound, meaning its ability to kill cancer cells while sparing normal cells, is a crucial parameter evaluated in these studies and is often expressed as a selectivity index (SI). nih.gov

Table 1: In Vitro Cytotoxic Activity of this compound Against a Cancer Cell Line

| Cell Line | Compound | IC50 (µg/mL) |

| Not Specified | This compound | Data Not Available |

Further research is needed to expand the panel of cancer cell lines tested and to provide detailed data on the dose-dependent cytotoxic effects and selectivity of this compound. mdpi.comphcog.comnih.gov

Anti-inflammatory Effects in Cellular Models

Extracts from Schumanniophyton magnificum have demonstrated anti-inflammatory properties, such as the inhibition of phospholipase A₂ (PLA₂), an enzyme critical to the inflammatory cascade. nih.govtandfonline.com One study on a methanolic leaf extract of S. magnificum reported an IC₅₀ value of 19.52 μg/mL for nitric oxide scavenging. researchgate.net However, this activity is attributed to the entire extract, which contains a mixture of compounds, and not specifically to isolated this compound. researchgate.net

Detailed studies quantifying the direct effect of purified this compound on inflammatory markers and pathways in cellular models, including specific IC₅₀ values, are not documented in the currently available literature.

Immunomodulatory Properties

Immunomodulatory activity refers to the ability of a substance to alter the immune system's response, which can include suppressing or stimulating immune functions. nih.govmedsci.org This can be assessed by examining the effects on various immune cells, such as macrophages, lymphocytes (T-cells and B-cells), and dendritic cells. researchgate.netresearchgate.net Key aspects of immunomodulation include shifting macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype or altering the balance of T-helper (Th1/Th2) cell responses. nih.govmedsci.org

While extracts of S. magnificum are noted for activities that imply immune system interaction, specific preclinical research focusing on the immunomodulatory properties of isolated this compound is not available. nmppdb.com.ng Studies detailing its effects on cytokine profiles, T-cell proliferation, or macrophage polarization have not been published.

Antiviral Activity

This compound and the related Schumanniofioside B have been noted for their potential antiviral activity. researchgate.netresearchgate.net Preclinical antiviral testing typically involves cell culture-based assays where cell lines (e.g., Vero cells) are infected with a specific virus, and the ability of the compound to inhibit viral replication is measured. scielo.sa.crmedsci.orgnih.gov The efficacy is often reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the viral activity. unair.ac.idnih.gov

While related chromone (B188151) alkaloids from Schumanniophyton magnificum have been tested against viruses like HIV and Herpes Simplex Virus (HSV), specific data from antiviral assays using purified this compound, including the types of viruses inhibited and corresponding IC₅₀ values, are not available in the reviewed scientific literature. scielo.sa.crmedsci.org

Antioxidant Efficacy in Cell-Free and Cellular Assays

This compound has been identified as a compound with antioxidant properties. wikipedia.orgresearchgate.netnih.gov Antioxidant efficacy is commonly assessed using both cell-free and cellular assays.

Cell-Free Assays: These chemical assays measure the direct radical-scavenging or reducing ability of a compound. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays. unair.ac.idresearchgate.nete3s-conferences.orgfrontiersin.org The results are often expressed as an IC₅₀ value, indicating the concentration needed to scavenge 50% of the free radicals. researchgate.net A methanolic leaf extract of S. magnificum showed a DPPH radical scavenging IC₅₀ value of 12.31 μg/mL, but this reflects the combined activity of all components in the extract. researchgate.net

Cellular Assays: These assays measure antioxidant effects within a living cell, accounting for factors like bioavailability and metabolism.

Specific quantitative data from cell-free or cellular antioxidant assays performed on isolated this compound are not reported in the available literature. Therefore, a data table comparing its efficacy across different assays cannot be generated.

Antimicrobial Spectrum (Antibacterial, Antifungal)

The aqueous extract of S. magnificum roots, which contains this compound as a major component, is reported to have antibacterial activities. wikipedia.orgresearchgate.netnih.gov The antimicrobial spectrum of a compound is determined by testing its ability to inhibit the growth of a wide range of microorganisms, including Gram-positive and Gram-negative bacteria and various fungal species. dergipark.org.trnih.gov The potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. researchgate.netresearchgate.netkuraray.eu

While extracts from S. magnificum have shown activity against pathogens like Staphylococcus aureus (MIC of 64 µg/mL for a leaf extract), specific MIC values for purified this compound against a panel of bacteria and fungi have not been published. nmppdb.com.ng Without this data, a detailed antimicrobial spectrum and a corresponding data table cannot be provided.

Preclinical In Vivo Models for Efficacy Assessment

Preclinical in vivo studies use animal models to evaluate the efficacy of a compound in a living organism, which is a critical step before human trials. mdpi.comwuxibiology.comnih.gov The selection of an appropriate animal model is crucial and depends on the disease being studied. For instance, inflammatory conditions can be modeled using carrageenan-induced paw edema in rats or mice, while viral infections are studied in models like mice infected with a specific virus. criver.comfrontiersin.org

To date, no in vivo efficacy studies for the specified biological activities (e.g., anti-inflammatory, antiviral) using the isolated compound this compound have been found in the scientific literature. A recent study investigated an aqueous root extract of S. magnificum in a rat model for aphrodisiac effects, where this compound was a major identified component. researchgate.netnih.gov However, this study did not assess the compound in its pure form or for the other biological activities mentioned in this article.

Selection and Validation of Relevant Animal Models for Disease States

The validation of an animal model involves ensuring that it accurately reproduces key aspects of the human disease pathology and is responsive to standard treatments. mdpi.comcriver.comfrontiersin.org For the preclinical assessment of this compound, relevant models would include:

Anti-inflammatory Models: Lipopolysaccharide (LPS) or carrageenan-induced inflammation models in rodents would be suitable to assess the compound's ability to reduce edema, inflammatory cell infiltration, and cytokine production in vivo. nih.govcriver.com

Antiviral Models: Efficacy against viruses like HSV or influenza could be tested in corresponding mouse models, with endpoints including viral titer reduction and improved clinical scores.

Immunomodulatory Models: Models of autoimmune diseases, such as collagen-induced arthritis in mice, could be used to evaluate the potential of this compound to modulate pathological immune responses.

Currently, there is no evidence in the available literature that such animal models have been used to specifically validate the efficacy of purified this compound.

Pharmacodynamic Biomarker Analysis in Preclinical Investigations

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and produced a biological effect. nih.govamazonaws.com Their analysis in preclinical studies is critical for understanding a compound's mechanism of action and for dose optimization. biognosys.com

In oncology, PD biomarkers could include the measurement of protein phosphorylation in signaling pathways or markers of apoptosis in tumor tissue following treatment. amazonaws.com In inflammation studies, levels of specific cytokines or immune cell populations serve as key biomarkers. redoxis.se For insulin (B600854) resistance, changes in the insulin signaling pathway in tissues like the liver or muscle would be analyzed. nih.gov

The process involves collecting biological samples (e.g., blood, tissue) from animal models and using various techniques to measure the biomarker of interest. nih.gov This analysis provides crucial evidence for a drug's on-target activity and helps bridge the gap between preclinical findings and clinical trial design. biognosys.com

As there is no published data on the preclinical efficacy of this compound, there is consequently no information on any pharmacodynamic biomarker analysis related to its activity. Therefore, a data table of pharmacodynamic biomarkers for this compound cannot be created.

Analytical Methodologies for Quantification and Quality Control of Schumanniofioside a

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography (TLC) that offers enhanced separation efficiency and quantification accuracy. pharmacyjournal.inmdpi.com It is a widely used technique for the analysis of herbal drugs and formulations. sci-hub.se

A validated HPTLC method has been developed for the quantitative analysis of Schumanniofioside A. nih.gov This method demonstrated good precision, accuracy, and sensitivity for the quantification of this compound. researchgate.net The development of such methods involves a systematic process to ensure their reliability and robustness for routine analysis.

In a specific study, a method was developed using a mobile phase composed of chloroform (B151607), methanol (B129727), and glacial acetic acid in a ratio of 17:3:0.5 (v/v/v). nih.gov This solvent system provided a compact and well-defined band for this compound at a retention factor (Rf) value of 0.13 ± 0.005. nih.govresearchgate.net The validation of this method included parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The LOD and LOQ for this compound were found to be 17.86 ng/band and 54.13 ng/band, respectively. nih.govresearchgate.net

Table 1: HPTLC Method Parameters for this compound Quantification

| Parameter | Value |

| Mobile Phase | Chloroform:Methanol:Glacial Acetic Acid (17:3:0.5 v/v/v) nih.gov |

| Rf Value | 0.13 ± 0.005 nih.govresearchgate.net |

| Limit of Detection (LOD) | 17.86 ng/band nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 54.13 ng/band nih.govresearchgate.net |

The developed HPTLC method has been successfully applied for the quantification of this compound in plant extracts. nih.gov For instance, the presence and quantity of this compound were determined in both chloroform and methanol extracts of Acalypha fruticosa. nih.govresearchgate.net The analysis revealed that the methanol extract contained a significantly higher concentration of this compound (0.31% w/w) compared to the chloroform extract (0.03% w/w). nih.govresearchgate.net This demonstrates the utility of HPTLC in determining the appropriate solvent for extracting target compounds from plant materials.

The application of HPTLC extends to the quality control of standardized herbal formulations. By providing a characteristic fingerprint of the chemical constituents, HPTLC can be used to ensure the identity, purity, and consistency of herbal products containing this compound. innovareacademics.injournalgrid.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Profiling and Quantification

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful analytical technique that combines the high separation efficiency of UHPLC with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net It is widely used for the analysis of complex biological mixtures. chromatographyonline.com

UHPLC-MS has been employed for the qualitative and quantitative analysis of this compound in complex biological matrices. nih.gov In a study investigating the phytoconstituents of an aqueous extract of the roots of Schumanniophyton magnificum, UHPLC-MS was used to identify major compounds, including this compound. nih.govresearchgate.net This technique allows for the confident identification of compounds by providing information on their retention time and mass-to-charge ratio. nih.govbuffalostate.edu

For quantitative purposes, UHPLC-MS/MS (tandem mass spectrometry) methods can be developed and validated. diva-portal.orgendocrine-abstracts.org These methods offer high selectivity and sensitivity, enabling the accurate measurement of compound concentrations even at low levels in complex samples. nih.gov The process involves monitoring specific precursor-to-product ion transitions for the target analyte, which minimizes interference from other components in the matrix. chromatographyonline.com

Other Chromatographic Techniques for Compound Purity and Identification

Besides HPTLC and UHPLC-MS, other chromatographic techniques are essential for assessing the purity and confirming the identity of isolated compounds like this compound. labinsights.nloup.com.au

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for purity assessment. ajprd.com It can be used to detect and quantify impurities in a sample, ensuring that the isolated compound meets the required purity standards for further research or development. chemcon.com

Nuclear Magnetic Resonance (NMR) spectroscopy, while not a chromatographic technique, is often used in conjunction with chromatography for structural elucidation and purity confirmation. chemcon.com Techniques like 1H NMR and 13C NMR provide detailed information about the molecular structure of a compound, confirming its identity. nih.gov

Gas Chromatography (GC), another separation technique, is typically used for volatile compounds. labinsights.nl While less common for a non-volatile compound like a glycoside, derivatization could potentially allow for GC analysis.

The structure of this compound was fully assigned based on NMR (¹H, ¹³C, and 2D) spectra and electrospray ionization mass spectrometry (ESI-MS), in addition to X-ray crystallography. nih.govresearchgate.net

Future Perspectives and Advanced Research Directions for Schumanniofioside a

Integration of Omics Technologies for Deeper Mechanistic Insights

The precise biological mechanisms underpinning the activity of Schumanniofioside A remain largely uncharacterized. Modern "omics" technologies offer a powerful, systems-level approach to unravel these complex interactions. nih.gov By simultaneously evaluating thousands of biological molecules, these methods can provide a holistic view of the cellular response to the compound, moving beyond the traditional single-target approach. nih.govhumanspecificresearch.orgrevespcardiol.org

Integrating transcriptomics (studying gene expression), proteomics (studying proteins), and metabolomics (studying metabolites) can generate comprehensive datasets to build a deeper understanding of how this compound functions. humanspecificresearch.orgmdpi.com For instance, treating specific cell lines or model organisms with the compound and subsequently analyzing the changes in their proteome and metabolome could identify specific protein targets and map the metabolic pathways that are modulated. revespcardiol.orgnih.gov This unbiased assessment can uncover novel mechanisms of action and pinpoint biomarkers related to the compound's efficacy. revespcardiol.org Spatial omics technologies could further enhance this understanding by mapping these molecular changes within the spatial context of tissues, revealing insights into cellular organization and cell-to-cell interactions affected by the compound. mdpi.com

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Definition | Potential Application for this compound |

|---|---|---|

| Genomics | The study of an organism's complete set of DNA (genome). humanspecificresearch.org | Identifying genetic predispositions that may influence response to this compound. |

| Transcriptomics | The analysis of all RNA transcripts, revealing the genes that are actively being expressed. humanspecificresearch.org | Determining which genes are up- or down-regulated in response to the compound, providing clues about affected signaling pathways. |

| Proteomics | The large-scale study of proteins, including their structure, function, and abundance. humanspecificresearch.orgpreprints.org | Identifying direct protein binding partners or downstream proteins whose expression or modification state is altered, revealing the compound's mechanism of action. revespcardiol.org |

| Metabolomics | The comprehensive analysis of small molecule metabolites within a biological system. humanspecificresearch.orgcreative-proteomics.com | Providing a functional readout of the physiological state by identifying shifts in metabolic pathways, such as energy metabolism or lipid synthesis, following treatment. researchgate.net |

Exploration of Novel Synthetic and Semi-Synthetic Derivatives with Enhanced Bioactivity

While natural products provide invaluable chemical scaffolds, their direct use as drugs can be hampered by factors such as low natural abundance, complex isolation procedures, or suboptimal pharmacological properties. researchgate.net The synthesis of novel and semi-synthetic derivatives of this compound represents a promising strategy to overcome these limitations. mdpi.com Chemical modification of the core chromone (B188151) structure or the glycosidic moiety could lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.net

Recent advances in synthetic chemistry, such as palladium-catalyzed methods, have enabled the efficient and stereoselective synthesis of chromone C-glycosides. sathibhu.orgrsc.org These methodologies could be adapted for this compound to create a library of novel analogues. rsc.org This approach allows for systematic structure-activity relationship (SAR) studies, where different functional groups are introduced to probe their effect on biological activity. researchgate.net For example, modifications could be designed to increase the compound's ability to interact with a specific biological target or to improve its stability and bioavailability. The development of such derivatives is a key step in translating a natural product lead into a viable drug candidate. mdpi.comeuropeanreview.org

Development of Sustainable Sourcing and Production Strategies for this compound

The long-term viability of any natural product-based therapeutic depends on a stable and sustainable supply chain. This compound has been isolated from plants like Schumanniophyton magnificum and Acalypha fruticosa. nih.govmdpi.com Over-reliance on wild harvesting of these plant sources can lead to ecological disruption and is often insufficient to meet potential large-scale demand. researchgate.net Therefore, developing sustainable sourcing and production strategies is critical.

This involves a multi-pronged approach. For wild-sourced materials, it is essential to implement sustainable harvesting procedures and support local communities to ensure conservation of the species. nathealthscience.orglythouse.com A more scalable and controlled alternative is the cultivation of the source plants under standardized Good Agricultural and Collection Practices (GACP). nathealthscience.org

Beyond agriculture, modern biotechnology offers powerful solutions. Plant cell and tissue culture techniques, such as the use of callus, hairy roots, or suspension cell cultures, can be developed to produce this compound in contained bioreactors, independent of geographical and climatic constraints. mdpi.comchemgineering.com Furthermore, understanding the biosynthetic pathway of chromones, which involves enzymes like Pentaketide Chromone Synthase (PCS), opens the door to metabolic engineering. nih.govresearchgate.net The genes responsible for the compound's synthesis could be transferred to a microbial host, such as Streptomyces or yeast, creating a cellular factory for efficient, large-scale, and cost-effective production via fermentation. nih.govsrce.hrresearchgate.net

Table 2: Sustainable Production Strategies for this compound

| Strategy | Description | Advantages |

|---|---|---|

| Sustainable Wild Harvesting | Collecting the plant from its natural habitat using methods that do not deplete the wild population. researchgate.net | Maintains genetic diversity; supports local economies. |

| Agricultural Cultivation | Farming the source plant, often under controlled conditions (GACP). nathealthscience.org | Ensures consistent quality and supply; reduces pressure on wild stocks. |

| Plant Cell/Tissue Culture | Growing plant cells or tissues in vitro in bioreactors to produce the desired compound. mdpi.com | Highly controlled; independent of climate; consistent yield and purity. |

| Metabolic Engineering/Fermentation | Transferring the biosynthetic genes into a microorganism (e.g., yeast, bacteria) for large-scale production via fermentation. nih.gov | Highly scalable and cost-effective; rapid production cycles; high purity. |

Investigation of Synergistic Effects in Combination Therapies

The complexity of many diseases, such as cancer and infectious diseases, often requires treatment with multiple therapeutic agents. Combination therapy, which utilizes drugs with different mechanisms of action, can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. nih.govjpionline.org This approach can enhance treatment efficacy, lower the required doses of individual drugs to reduce toxicity, and combat the development of drug resistance. nijournals.orgscirp.orgresearchgate.net

Investigating this compound within a combination therapy framework is a logical and promising future direction. Its unique biological activities could complement those of existing pharmaceuticals. For example, if this compound possesses anti-inflammatory or antiviral properties, it could be tested in combination with standard anti-inflammatory drugs or antiviral agents to assess for synergy. mdpi.comnih.gov Studies combining natural product extracts with conventional antibiotics have already demonstrated the potential of this approach to tackle multidrug-resistant pathogens. scirp.orgresearchgate.net Future preclinical studies should be designed to evaluate various combinations, using models like the Chou-Talalay method to quantitatively determine whether the interactions are synergistic, additive, or antagonistic. jpionline.org

Potential Contributions to Contemporary Phytomedicine and Drug Discovery Pipelines

Natural products and the traditional knowledge surrounding their use continue to be a vital source of inspiration for modern medicine. mdpi.com Phytomedicine, the use of plant-derived substances for therapeutic purposes, is gaining increasing scientific validation. nih.govfrontiersin.org Compounds like this compound, which originate from traditional medicinal plants, are prime candidates for further development within the drug discovery pipeline. scribd.commdpi.com

The chromone scaffold is considered a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net The diverse activities reported for chromone derivatives—including antiviral, anti-inflammatory, and antitumor effects—suggest that this compound could serve as a valuable lead compound. researchgate.netmdpi.comnih.gov Its journey through the drug discovery pipeline would involve a progression from initial bioactivity screening and mechanism-of-action studies to lead optimization through the creation of synthetic derivatives with improved properties. mdpi.com Ultimately, compounds like this compound can contribute to the development of new, effective, and potentially safer medicines, bridging the gap between traditional herbal remedies and evidence-based contemporary pharmaceuticals. nijournals.orgfrontiersin.org

Q & A

Q. What experimental designs address contradictions between in vitro and in vivo bioactivity data for this compound?

- Conduct pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME). Compare plasma concentration-time curves with in vitro IC50 values. Use knockout animal models to isolate metabolic pathways (e.g., CYP450 enzymes) that may reduce efficacy .

Q. How can researchers validate the molecular targets of this compound using computational and experimental approaches?

- Perform molecular docking (AutoDock Vina) to predict binding affinities with suspected targets (e.g., NF-κB). Validate via surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and siRNA knockdowns to confirm target dependency in cellular assays .

Q. What strategies mitigate batch-to-batch variability in this compound isolation?

- Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like column pressure in HPLC and raw material source. Use statistical process control (SPC) charts to monitor purity (>95%) and yield across batches .

Q. How should researchers analyze conflicting data on this compound’s dual pro- and anti-inflammatory effects?

Q. What methodologies ensure reproducibility in this compound’s pharmacological studies?

Q. How can researchers elucidate this compound’s synergistic interactions with other phytochemicals?

Q. What advanced techniques quantify this compound’s metabolites in biological matrices?

- Develop a UPLC-QTOF-MS/MS method with isotopic internal standards (e.g., deuterated analogs). Validate selectivity, matrix effects, and recovery rates per FDA bioanalytical guidelines. Use metabolic cages or microdialysis for real-time sampling .

Methodological Notes

- Data rigor : Report mean ± SEM with exact p-values (avoid "significant" without statistical testing). Use ANOVA for multi-group comparisons and Bonferroni corrections for post-hoc tests .

- Reproducibility : Deposit raw data in repositories like Figshare or Zenodo. Provide stepwise protocols in supplementary materials, including instrument model numbers and software versions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.